3-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile
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Overview
Description
Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions used in the synthesis process .Molecular Structure Analysis
This would involve discussing the molecular structure of the compound, including its atomic arrangement and any important structural features. Techniques such as X-ray crystallography or NMR spectroscopy might be used to determine the structure.Chemical Reactions Analysis
This would involve discussing any known chemical reactions involving the compound, including its reactivity and any products formed during these reactions .Physical and Chemical Properties Analysis
This would involve discussing the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability .Mechanism of Action
Target of Action
The primary target of this compound is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth, differentiation, and survival .
Mode of Action
The compound acts as a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, inhibiting its activity and thereby disrupting the signaling pathways it controls . This compound has shown effective inhibition against both wild-type RET and several common RET oncogenic mutations, with an IC50 value of approximately 0.4 nM .
Biochemical Pathways
By inhibiting the RET protein, the compound affects multiple biochemical pathways. RET is involved in several signaling pathways, including the MAPK, PI3K/AKT, and JAK/STAT pathways, which are critical for cell proliferation, survival, and differentiation. Therefore, inhibition of RET can lead to the disruption of these pathways and their downstream effects .
Pharmacokinetics
The compound has good solubility in DMSO, with a solubility of ≥ 100 mg/mL (187.41 mM), but is insoluble in water . This suggests that the compound may have good bioavailability when administered in a suitable formulation.
Result of Action
The inhibition of RET by this compound can lead to the suppression of cell proliferation, particularly in cells with RET mutations or fusions . This makes the compound potentially useful in the treatment of cancers driven by these genetic alterations, such as non-small cell lung cancer (NSCLC) and thyroid cancer .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8/c1-14-22-17(11-18(23-14)26-6-2-4-21-26)25-9-7-24(8-10-25)16-13-20-5-3-15(16)12-19/h2-6,11,13H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFKZYMZZMYCAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=C(C=CN=C3)C#N)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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